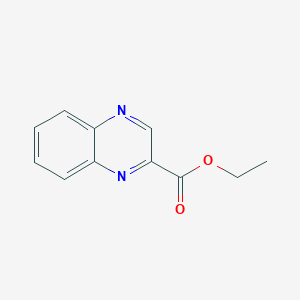

Ethyl 2-quinoxalinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

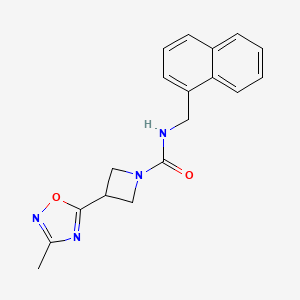

Ethyl 2-quinoxalinecarboxylate is a quinoxaline derivative . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 . It may be used in chemical synthesis studies .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string CCOC(=O)c1cnc2ccccc2n1 . The IUPAC Standard InChI is InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 .

Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 81-83 °C (lit.) . Its density is predicted to be 1.230±0.06 g/cm3 .

Scientific Research Applications

Crystallography and Spectroscopy

- Ethyl derivatives of quinoxalinecarboxylic acid, like 3-hydroxy-2-quinoxalinecarboxylic acid, have been characterized using FT-IR spectroscopy and single-crystal X-ray diffraction. These techniques help in understanding the molecular structure and formation of 3D supramolecular networks of such compounds (Badoğlu et al., 2015).

Corrosion Inhibition

- Quinoxalines, including ethyl 2-quinoxalinecarboxylate derivatives, have been studied as corrosion inhibitors for metals such as copper. Quantum chemical calculations help in understanding the relationship between molecular structures and their efficiency as inhibitors (Zarrouk et al., 2014).

Synthesis of Pharmaceutical Compounds

- Quinoxaline derivatives are used in synthesizing structural analogs of known antibacterial drugs, such as fluoroquinolone series. For instance, ethyl 4-oxo-1,4-dihydropyrido[2,3-b]quinoxaline-3-carboxylate is a notable example (Charushin et al., 2004).

Antituberculosis Activity

- Ethyl derivatives of quinoxaline-2-carboxylate, specifically 1,4-dioxide derivatives, have been synthesized and evaluated for their antituberculosis activity. The presence of certain substituents like chloro, methyl, or methoxy groups significantly affects their medicinal properties (Jaso et al., 2005).

Potential Application in Liquid Crystal Displays

- New fluorescent ethyl derivatives, such as ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates, have been synthesized for potential application in liquid crystal displays due to their favorable orientation parameters in nematic liquid crystals (Bojinov & Grabchev, 2003).

Microwave-Assisted Synthesis

- The microwave-assisted synthesis of compounds with ethyl hexahydro-1H-pyrrolo[3,2-c]quinoline-2-carboxylate skeleton demonstrates the potential for efficient and eco-friendly synthetic routes in chemical research (Neuschl et al., 2007).

Safety and Hazards

Ethyl 2-quinoxalinecarboxylate has several hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H318 - Causes serious eye damage, and H335 - May cause respiratory irritation . The precautionary statements include P261 - Avoid breathing dust/fume/gas/mist/vapours/spray, P280 - Wear protective gloves/protective clothing/eye protection/face protection, and P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .

Mechanism of Action

Target of Action

Ethyl quinoxaline-2-carboxylate, also known as Ethyl 2-quinoxalinecarboxylate, is a compound that has been the subject of extensive research due to its emergence as an important chemical moiety

Mode of Action

Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms . The specific interactions of Ethyl quinoxaline-2-carboxylate with its targets and the resulting changes are areas that require further investigation.

Biochemical Pathways

Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Quinoxaline derivatives have been associated with a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects

properties

IUPAC Name |

ethyl quinoxaline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-7-12-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZMKSGSOBKQGJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7065-23-8 |

Source

|

| Record name | Ethyl 2-quinoxalinecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]benzoyl]piperidine-4-carboxamide](/img/structure/B2616178.png)

![3-(4-methylphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2616179.png)

![N-(benzo[d]thiazol-5-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2616180.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2616181.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2616185.png)

![2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-3-yl)thio]-N-(3-phenylpropyl)acetamide](/img/structure/B2616194.png)